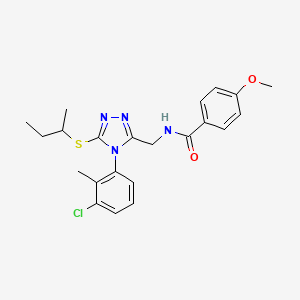
N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound primarily used in the field of medicinal chemistry. It falls under the category of triazole derivatives, which are known for their wide range of biological activities.
Méthodes De Préparation
Synthetic Routes: The synthesis of N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves multiple steps:
Formation of Triazole Ring: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: : The sec-butylthio group and 3-chloro-2-methylphenyl group can be introduced via nucleophilic substitution reactions.
Coupling Reaction: : The final step involves coupling the triazole derivative with 4-methoxybenzamide under optimized conditions, typically using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. Techniques like continuous flow synthesis, which allows for better control of reaction conditions, might be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the sulfur atom of the sec-butylthio group.
Reduction: : Reduction reactions can be carried out on the nitro groups if present in any precursor, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions are common for introducing various functional groups.
Oxidizing Agents: : Sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂).
Reducing Agents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Solvents: : Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used.
Oxidation of the sec-butylthio group can lead to sulfoxides or sulfones.
Reduction of nitro groups (if present in intermediates) will produce amines.
Substitution reactions can yield a variety of derivatives with different biological activities.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: This compound is investigated for its potential use as a pharmaceutical agent. Its triazole moiety makes it a candidate for developing drugs that can inhibit enzymes like cytochrome P450.
Industry: In industry, it is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its biological effects depends on the target molecule. Generally, triazole derivatives interact with enzymes, inhibiting their activity by binding to their active sites. This compound, in particular, is thought to interfere with enzyme pathways critical for the survival of microorganisms or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Fluconazole: : A triazole derivative used as an antifungal agent.
Itraconazole: : Another antifungal triazole, known for its broad-spectrum activity.
Voriconazole: : Used in the treatment of serious fungal infections.
Uniqueness: N-((5-(sec-butylthio)-4-(3-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its specific substituents, which may confer unique binding properties and biological activities that are not observed in the similar compounds listed above.
Hope this sheds some light on the intricate details of this compound! Curious about anything specific?
Propriétés
IUPAC Name |
N-[[5-butan-2-ylsulfanyl-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2S/c1-5-14(2)30-22-26-25-20(27(22)19-8-6-7-18(23)15(19)3)13-24-21(28)16-9-11-17(29-4)12-10-16/h6-12,14H,5,13H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLQQNETDQXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2846549.png)

![1-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(furan-2-carbonyl)piperazine](/img/structure/B2846556.png)


![3-Fluorosulfonyloxy-5-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2846562.png)

![ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B2846565.png)
![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)



![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)

